Electron Mobility vs. ITO
Indium tin oxide (ITO) is the industry standard TCO, but its performance is limited by its relatively low electron mobility, typically in the range of 10-100 cm²/V·s. This low mobility necessitates a high carrier concentration to achieve useful conductivity, which in turn causes parasitic free carrier absorption, reducing transparency in the infrared [1]. A direct analysis of the material's intrinsic defects has shown that undoped CdO exhibits electron mobilities that are approximately five times greater than those of most commercial ITO films [1]. This quantitative advantage directly translates to a reduction in free carrier absorption, enabling a superior balance of conductivity and transparency, especially in the near-infrared spectrum where ITO's performance degrades sharply [1].
| Evidence Dimension | Electron Mobility |
|---|---|
| Target Compound Data | Electron mobility approximately 5x greater than ITO |
| Comparator Or Baseline | Commercial Indium Tin Oxide (ITO) |
| Quantified Difference | ~400% increase |
| Conditions | Analysis of thin film material properties; referenced in patent and defect analysis studies [1] |
Why This Matters
For procurement in infrared optoelectronics (e.g., fiber-optic switches, IR sensors), CdO offers a unique performance parameter that ITO cannot meet, justifying its selection despite higher material toxicity concerns.
- [1] Lany, S., & Zunger, A. (2011). Native Defects in CdO and CdCuO Alloys. University of California, Berkeley. View Source
